molecular formula C6H12O2S B6203351 3-methyl-3-(methylsulfanyl)butanoic acid CAS No. 431896-90-1

3-methyl-3-(methylsulfanyl)butanoic acid

Cat. No.: B6203351
CAS No.: 431896-90-1
M. Wt: 148.2
InChI Key:
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Description

3-methyl-3-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C6H12O2S It is a carboxylic acid derivative characterized by the presence of a methylsulfanyl group attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3-(methylsulfanyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylbutanoic acid, with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-3-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-3-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A structurally similar compound without the methylsulfanyl group.

    3-Methyl-3-(methylsulfanyl)propanoic acid: A similar compound with a shorter carbon chain.

Uniqueness

3-methyl-3-(methylsulfanyl)butanoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in organic synthesis and scientific research.

Properties

CAS No.

431896-90-1

Molecular Formula

C6H12O2S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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